4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUHKDDRBYZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 4-nitrophenylhydrazine with a suitable butanoic acid derivative. One common method includes the condensation reaction between 4-nitrophenylhydrazine and 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various hydrazinyl-substituted products depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
The following analysis compares 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Physical Properties |
|---|---|---|---|---|---|
| This compound | 4-NO₂ | C₁₀H₁₀N₃O₅* | 252.20 | Not reported | High polarity due to –NO₂ and carboxylic acid groups |
| 4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) | 4-Cl | C₁₈H₁₅ClN₃O₅ | 388.78 | Not reported | Moderate solubility in DMSO; IR peaks at 1700 cm⁻¹ (C=O) [9] |
| 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic acid | 4-OCH₃ | C₁₃H₁₆N₂O₅ | 280.28 | Not reported | Lower polarity due to –OCH₃; ChemSpider ID 1284201 [2], [17] |
| 4-(2-(4-(4-Methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6d) | 4-CH₃ | C₁₉H₁₉N₃O₅ | 369.37 | 160 | LC-MS m/z = 370 (M+1) [7] |
Notes:
- Methyl (–CH₃) groups improve lipophilicity, as seen in compound 6d, which may influence membrane permeability [7].
Key Insights :
- The nitro substituent may enhance electrophilic reactivity, contributing to both carcinogenic and therapeutic effects.
- Chloro derivatives (e.g., 6c) exhibit superior sEH inhibition due to optimal H-bonding geometry in the active site [9].
Biological Activity
4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid, with the molecular formula C₁₀H₁₁N₃O₅, is a compound of significant interest due to its unique structure and potential biological activities. The presence of a nitrophenyl group and a hydrazinyl moiety suggests various interactions with biological targets, making it a subject of research in medicinal chemistry and biochemistry.
- Molecular Weight : 253.21 g/mol
- Structure : The compound features a butanoic acid backbone with a hydrazinyl group attached to a 4-nitrophenyl ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme activity and influence biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of compounds related to this compound exhibit antibacterial activity, indicating potential use as antimicrobial agents.
Antioxidant Activity
A study demonstrated that derivatives of nitrophenyl hydrazine compounds exhibited significant antioxidant properties, which could be beneficial in preventing cellular damage due to free radicals .
Anti-inflammatory Effects
Research focusing on similar compounds revealed that they could inhibit key inflammatory pathways. For instance, compounds with structural similarities showed the ability to reduce pro-inflammatory cytokines in vitro .
Antimicrobial Evaluation
A recent investigation into related hydrazine derivatives found that they displayed moderate antibacterial activity against various strains of bacteria. The results indicated that modifications to the hydrazinyl structure could enhance efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(2-Aminophenyl)-4-oxobutanoic acid | C₁₀H₁₁NO₃ | Contains an amino group instead of a nitro group |
| 2-Hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid | C₁₀H₉NO₆ | Hydroxy group enhances solubility |
| (E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid | C₁₀H₉N₃O₅ | Features an alkene functionality |
The presence of the nitro group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and biological interactions.
Q & A
Basic: What are the optimal synthetic routes for 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via hydrazine derivatives reacting with 4-aryl-2,4-dioxobutanoic acids under mild conditions. A typical procedure involves dissolving furan-2-carboxylic acid hydrazide in acetonitrile, adding 4-aryl-2,4-dioxobutanoic acid, and heating to 50°C for 5 minutes. Cooling the mixture to 0°C precipitates the product, which is recrystallized from dioxane . Optimization includes controlling temperature to prevent side reactions and using anhydrous solvents to enhance yield. Refluxing in ethanol (8 hours) for cyclization steps is critical for purity .
Advanced: How does the 4-nitrophenyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS) by polarizing the C–NO₂ bond, increasing electrophilicity at the para position. This enhances reactivity toward hydrazine derivatives, as observed in Friedel-Crafts acylation and Michael-type addition reactions . Computational modeling (e.g., DFT) can quantify electron density distribution and predict reactive sites. Experimentally, substituent effects can be probed via kinetic studies using UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent conditions .
Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazinyl NH at δ ~9–10 ppm, ketone carbonyl at δ ~190–210 ppm) and confirms regiochemistry .
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., enzyme inhibition assays for Kynurenine-3-hydroxylase or COX) using positive controls and identical buffer conditions .
- Meta-Analysis : Compare bioactivity across cell lines (e.g., cancer vs. normal) to identify context-dependent effects. For example, the nitro group’s redox activity may yield false positives in certain MTT assays .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate contributions of specific functional groups to observed activity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues in active sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- QSAR Models : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .
Basic: What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Recrystallization : Use dioxane or ethanol-water mixtures to remove unreacted hydrazides and byproducts .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities. Monitor fractions via TLC (Rf ~0.3–0.5) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
